2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide
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Overview
Description
2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopentene ring substituted with amino, cyano, and carboxamide groups, along with a dimethoxyphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide typically involves the reaction of sym-tetracyanoethane with azomethines. This reaction yields 1,5-disubstituted 2-amino-3,4,4-tricyano-4,5-dihydropyrroles, which upon heating, split out hydrogen cyanide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The compound’s effects are mediated through pathways involving enzyme modulation and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Tricyanoaminopropene: Known for its nootropic properties and ability to mimic nerve growth factor.
1,5-Disubstituted 2-amino-3,4,4-tricyano-4,5-dihydropyrroles: Synthesized using similar methods and share structural similarities.
Uniqueness
2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N5O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopentene-1-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-27-14-4-3-11(5-15(14)28-2)13(25)7-19(10-22)16(23)12(17(24)26)6-18(19,8-20)9-21/h3-5H,6-7,23H2,1-2H3,(H2,24,26) |
InChI Key |
BARZGJICAFPODO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C(=C(CC2(C#N)C#N)C(=O)N)N)C#N)OC |
Origin of Product |
United States |
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